molecular formula C26H42N4O11 B11828775 Mal-PEG4-VA

Mal-PEG4-VA

Cat. No.: B11828775
M. Wt: 586.6 g/mol
InChI Key: JQKQDAYKTXEJOZ-CYFREDJKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Mal-PEG4-VA, also known as Maleimide-PEG4-Vinyl Acetate, is a noncleavable antibody-drug conjugate linker. It features a maleimide group and is utilized in the synthesis of antibody-drug conjugates (ADCs). This compound is particularly significant in the field of targeted cancer therapy, where it serves as a linker between an antibody and a cytotoxic drug, ensuring the drug is delivered specifically to cancer cells .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mal-PEG4-VA involves the reaction of maleimide with polyethylene glycol (PEG) and vinyl acetate. The process typically includes the following steps:

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Chemical Reactions Analysis

Types of Reactions

Mal-PEG4-VA undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include:

Scientific Research Applications

Mal-PEG4-VA has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Mechanism of Action

Mal-PEG4-VA exerts its effects through its functional groups:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its noncleavable nature, which provides stability to the antibody-drug conjugates. This stability ensures that the cytotoxic drug is delivered specifically to the target cells, reducing systemic toxicity and enhancing therapeutic efficacy .

Biological Activity

Mal-PEG4-VA (Maleimide-Polyethylene Glycol 4-Valeric Acid) is a specialized compound primarily utilized in the development of antibody-drug conjugates (ADCs). Its unique structure, which includes a maleimide group, allows for the formation of stable thioether bonds with cysteine residues on antibodies, facilitating targeted delivery of cytotoxic drugs to cancer cells. This article explores the biological activity of this compound, including its efficacy in various preclinical models, mechanisms of action, and comparative studies with other linkers.

Molecular Characteristics:

  • Molecular Formula: C26_{26}H42_{42}N4_{4}O11_{11}
  • Molecular Weight: 586.63 g/mol
  • CAS Number: 1800456-31-8

This compound is classified as a non-cleavable linker, which means that once it forms a bond with the antibody, it does not release the drug payload under physiological conditions. This property is crucial for maintaining the stability and efficacy of ADCs during circulation in the bloodstream.

This compound functions by enabling the conjugation of cytotoxic agents to antibodies through a stable thioether bond. This conjugation allows for selective targeting of cancer cells while minimizing damage to healthy tissues. The maleimide group reacts specifically with free thiol groups on antibodies, allowing for precise attachment without significant loss of antibody functionality.

Preclinical Studies

  • In Vivo Efficacy:
    • In a study utilizing HCT116 colon tumor xenografts, ADCs incorporating this compound demonstrated significant anti-tumor activity compared to controls. The study reported tumor regression in treated groups at doses ranging from 1 to 5 mg/kg, with complete regression observed in some cases .
    • Another study highlighted that ADCs using this compound exhibited improved solubility and maintained therapeutic efficacy without increasing toxicity profiles in vivo .
  • Comparative Studies:
    • Research comparing this compound with other linkers (such as Val-Cit-PAB) indicated that ADCs utilizing this compound showed superior performance in eradicating multidrug-resistant (MDR) tumors . The stability and effectiveness were attributed to the non-cleavable nature of the linker.

Case Studies

StudyModelDose (mg/kg)Outcome
HCT116 Xenograft1 - 5Significant tumor regression
Breast Cancer Xenograft2.5Complete tumor regression at half dose
MDR Tumor ModelVariesEnhanced efficacy over traditional linkers

Safety Profile

The safety profile of this compound has been assessed in various animal models. Notably, studies indicated that ADCs constructed with this linker did not exhibit significant acute toxicity at therapeutic doses. Long-term studies are necessary to fully understand chronic effects and potential immunogenic responses.

Properties

Molecular Formula

C26H42N4O11

Molecular Weight

586.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]propanoic acid

InChI

InChI=1S/C26H42N4O11/c1-18(2)24(25(35)28-19(3)26(36)37)29-21(32)7-10-38-12-14-40-16-17-41-15-13-39-11-8-27-20(31)6-9-30-22(33)4-5-23(30)34/h4-5,18-19,24H,6-17H2,1-3H3,(H,27,31)(H,28,35)(H,29,32)(H,36,37)/t19-,24-/m0/s1

InChI Key

JQKQDAYKTXEJOZ-CYFREDJKSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Canonical SMILES

CC(C)C(C(=O)NC(C)C(=O)O)NC(=O)CCOCCOCCOCCOCCNC(=O)CCN1C(=O)C=CC1=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.